molecular formula C29H21BrN4S B11091767 8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene

8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene

Cat. No.: B11091767
M. Wt: 537.5 g/mol
InChI Key: UEEDTUOHPQYFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7,9-triene is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene typically involves a multi-step process. One common method is the ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide . This reaction proceeds efficiently at room temperature and demonstrates excellent tolerance of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative spiro-bromocyclization can yield 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione .

Scientific Research Applications

8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene is unique due to its specific spirocyclic structure and the presence of multiple phenyl groups. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C29H21BrN4S

Molecular Weight

537.5 g/mol

IUPAC Name

8-(4-bromophenyl)-2,4,10-triphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,6,8-triene

InChI

InChI=1S/C29H21BrN4S/c30-24-18-16-22(17-19-24)27-20-21-29(33(31-27)25-12-6-2-7-13-25)34(26-14-8-3-9-15-26)32-28(35-29)23-10-4-1-5-11-23/h1-21H

InChI Key

UEEDTUOHPQYFFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3(S2)C=CC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.